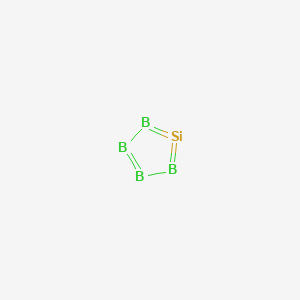

Silicon tetraboride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silicon tetraboride is a lightweight ceramic compound formed between silicon and boron. It is known for its high hardness and thermal stability, making it a valuable material in various industrial applications. The compound is typically black and crystalline, with a density of approximately 2.52 g/cm³ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silicon tetraboride can be synthesized directly from its elemental components, silicon and boron. The reaction typically involves heating these elements together in a high-temperature environment. The tetraboride was first synthesized in 1960 by three independent groups .

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of silicon and boron in a furnace. The process requires precise control of temperature and reaction conditions to ensure the formation of the desired compound. The resulting product is then purified to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Silicon tetraboride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When heated in air or oxygen, it becomes superficially oxidized. It is also attacked by boiling sulfuric acid and by halogens such as fluorine, chlorine, and bromine at high temperatures .

Common Reagents and Conditions:

Oxidation: Occurs when this compound is heated in the presence of oxygen.

Reduction: Can be achieved using reducing agents like hydrogen.

Substitution: Involves the replacement of silicon or boron atoms with other elements under specific conditions.

Major Products Formed:

Oxidation: Forms silicon dioxide and boron oxide.

Reduction: Produces elemental silicon and boron.

Substitution: Results in various substituted borides and silicides.

Aplicaciones Científicas De Investigación

Silicon tetraboride has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.

Biology and Medicine: Investigated for its potential use in biomedical devices due to its biocompatibility and hardness.

Industry: Employed in the production of high-temperature ceramics, cutting tools, and wear-resistant coatings. .

Mecanismo De Acción

The mechanism by which silicon tetraboride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for protective coatings and cutting tools. The compound’s ability to withstand high temperatures and resist oxidation is due to the strong covalent bonds between silicon and boron atoms .

Comparación Con Compuestos Similares

- Silicon triboride (SiB₃)

- Silicon hexaboride (SiB₆)

- Boron carbide (B₄C)

- Boron phosphide (B₆P)

- Boron oxide (B₆O)

Comparison: Silicon tetraboride is unique among these compounds due to its specific stoichiometry and crystal structure. It is isomorphous to boron carbide, boron phosphide, and boron oxide, but it is metastable with respect to silicon hexaboride. This means that while it shares some structural similarities with these compounds, it has distinct properties that make it suitable for specific applications, such as its use in high-temperature environments and its electrical conductivity .

Propiedades

Fórmula molecular |

B4Si |

|---|---|

Peso molecular |

71.3 g/mol |

Nombre IUPAC |

1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene |

InChI |

InChI=1S/B4Si/c1-2-4-5-3-1 |

Clave InChI |

ICTBYMXYRGXSHS-UHFFFAOYSA-N |

SMILES canónico |

B1=BB=[Si]=B1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)

![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)